



# Application Notes: Sulfo-Cy7.5 in Flow Cytometry

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Compound of Interest		
Compound Name:	Sulfo-Cy7.5 dimethyl	
Cat. No.:	B12373507	Get Quote

#### Introduction

Sulfo-Cy7.5 is a near-infrared (NIR) fluorescent dye that is increasingly utilized in flow cytometry. Its emission in the NIR spectrum (around 800 nm) offers significant advantages, primarily the reduction of background autofluorescence from cells and tissues, which is more prominent in the visible range of the light spectrum.[1][2] This characteristic leads to an improved signal-to-noise ratio and enhanced sensitivity, making it particularly valuable for detecting low-abundance targets.[1] The sulfonated form of Cy7.5 enhances its water solubility, making it suitable for biological applications in aqueous buffers without the need for organic co-solvents.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-Cy7.5, particularly Sulfo-Cy7.5 NHS ester for antibody conjugation and subsequent analysis of stained cells by flow cytometry.

## **Spectral Properties**

Proper setup of the flow cytometer is critical for the successful use of Sulfo-Cy7.5. The selection of appropriate lasers and emission filters should be guided by the dye's spectral characteristics.



Property	Wavelength (nm)	Recommended Laser	Recommended Emission Filter
Excitation Maximum	~778 - 788 nm[4]	Red Laser (e.g., 633, 640 nm) or NIR Laser (e.g., 785 nm)	780/60 nm bandpass filter
Emission Maximum	~797 - 808 nm		

Note: The exact excitation and emission maxima can vary slightly depending on the conjugation partner and the local chemical environment.

## Experimental Protocols Antibody Conjugation with Sulfo-Cy7.5 NHS Ester

This protocol describes the conjugation of Sulfo-Cy7.5 NHS ester to a primary antibody. The NHS ester reacts with primary amines on the antibody to form a stable covalent bond.

#### Materials:

- Purified antibody (1-5 mg/mL in an amine-free buffer like PBS)
- Sulfo-Cy7.5 NHS ester
- Anhydrous DMSO
- Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 1 M sodium bicarbonate, pH 8.5-9.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

#### Procedure:

• Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against the conjugation buffer.



- Prepare the Dye: Dissolve a small amount of Sulfo-Cy7.5 NHS ester in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL or 10 mM).
- Conjugation Reaction:
  - The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is recommended.
  - Add the calculated volume of the Sulfo-Cy7.5 NHS ester stock solution to the antibody solution.
  - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Quenching: Add quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester.
- Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~780 nm (for Sulfo-Cy7.5).

## **Cell Staining for Flow Cytometry**

This protocol outlines the staining of a single-cell suspension with a Sulfo-Cy7.5-conjugated antibody.

#### Materials:

- Single-cell suspension
- Flow cytometry staining buffer (e.g., PBS with 5% FBS)
- Sulfo-Cy7.5-conjugated primary antibody
- Flow cytometer with appropriate laser (e.g., 633 nm or 640 nm) and emission filter for Cy7.5

#### Procedure:



Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow
cytometry staining buffer. Ensure the cell preparation is a homogenous single-cell
suspension, free of clumps and debris, at a density of 10^6-10^7 cells/mL. For adherent
cells, use enzymatic digestion (e.g., trypsin) followed by mechanical dissociation. To prevent
cell clumping, samples can be filtered through a 35-micron strainer cap, and 0.5 mM EDTA
or 100-200 U/ml DNase can be added to the buffer.

#### Staining:

- Add the Sulfo-Cy7.5-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash: Wash the cells twice with cold staining buffer to remove unbound antibody.
- Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer. For live cell analysis, a viability dye such as Propidium Iodide (PI), 7-AAD, or DAPI can be added just before analysis to exclude dead cells.

## **Intracellular Staining**

For intracellular targets, a permeabilization step is required.

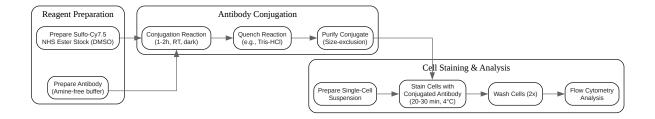
#### Procedure:

- Surface Staining: Perform surface staining as described above.
- Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.
- Intracellular Staining: Add the Sulfo-Cy7.5-conjugated antibody (specific for an intracellular target) diluted in Permeabilization Buffer.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells twice with Permeabilization Buffer.



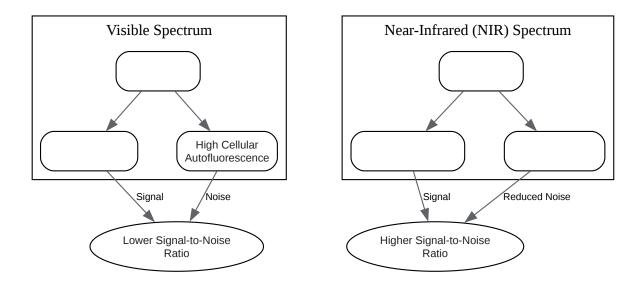
• Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

### **Visualizations**



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Caption: Workflow for Antibody Conjugation and Cell Staining.



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Caption: Principle of NIR Flow Cytometry with Sulfo-Cy7.5.



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